3,3-Di(1H-indol-3-yl)propane-1,2-diol
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Overview
Description
3,3-Di(1H-indol-3-yl)propane-1,2-diol is a compound that features two indole groups attached to a propane-1,2-diol backbone. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(1H-indol-3-yl)propane-1,2-diol typically involves the reaction of indole derivatives with appropriate diol precursors. One method involves the isomerization of 3-alkoxyindolines through indolenium intermediates . The reaction conditions often include the use of silver catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Di(1H-indol-3-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole groups or the diol backbone.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole rings .
Scientific Research Applications
3,3-Di(1H-indol-3-yl)propane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Di(1H-indol-3-yl)propane-1,2-diol involves its interaction with various molecular targets. The indole groups can interact with biological receptors, enzymes, and other proteins, influencing cellular pathways and processes . The specific pathways involved depend on the biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(1H-indol-3-yl)propane-1,2-diol: A closely related compound with similar structural features.
1,1-Bis(1H-indol-3-yl)-2-phenylethane: Another indole derivative with different substituents.
Bis(1H-indol-3-yl)phenylmethane: A compound with a phenyl group instead of a diol backbone.
Uniqueness
3,3-Di(1H-indol-3-yl)propane-1,2-diol is unique due to its specific diol backbone, which can influence its reactivity and biological activity compared to other indole derivatives . This uniqueness makes it a valuable compound for studying specific chemical and biological properties .
Properties
CAS No. |
4531-83-3 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3,3-bis(1H-indol-3-yl)propane-1,2-diol |
InChI |
InChI=1S/C19H18N2O2/c22-11-18(23)19(14-9-20-16-7-3-1-5-12(14)16)15-10-21-17-8-4-2-6-13(15)17/h1-10,18-23H,11H2 |
InChI Key |
OGXNFSOEIVPPSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CNC4=CC=CC=C43)C(CO)O |
Origin of Product |
United States |
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